aluminum;magnesium;carbonate;trihydroxide

Antacid safety Aluminum toxicology Stress ulcer prophylaxis

Aluminum magnesium carbonate trihydroxide (CAS 56560-67-9), commonly designated by the International Nonproprietary Name magaldrate, is a stoichiometric, crystalline aluminum-magnesium hydroxycarbonate complex belonging to the layered double hydroxide (LDH) structural class. It is not a physical mixture of aluminum hydroxide and magnesium hydroxide but a discrete chemical entity with a hydrotalcite-like lattice structure, first synthesized and patented in 1960.

Molecular Formula CH3AlO6.Mg
CH3AlMgO6
Molecular Weight 162.32 g/mol
CAS No. 56560-67-9
Cat. No. B13738929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealuminum;magnesium;carbonate;trihydroxide
CAS56560-67-9
Molecular FormulaCH3AlO6.Mg
CH3AlMgO6
Molecular Weight162.32 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].[OH-].[OH-].[OH-].[Mg+2].[Al+3]
InChIInChI=1S/CH2O3.Al.Mg.3H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;;3*1H2/q;+3;+2;;;/p-5
InChIKeyDNFYYVUKMVYWPY-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Magnesium Carbonate Trihydroxide (CAS 56560-67-9): Procurement-Grade Antacid Active Pharmaceutical Ingredient Profile


Aluminum magnesium carbonate trihydroxide (CAS 56560-67-9), commonly designated by the International Nonproprietary Name magaldrate, is a stoichiometric, crystalline aluminum-magnesium hydroxycarbonate complex belonging to the layered double hydroxide (LDH) structural class [1]. It is not a physical mixture of aluminum hydroxide and magnesium hydroxide but a discrete chemical entity with a hydrotalcite-like lattice structure, first synthesized and patented in 1960 [2]. As an over-the-counter antacid active pharmaceutical ingredient (API), it is characterized by a biphasic acid-neutralization profile, pepsin inactivation capacity, and bile acid adsorption properties [3]. Its USP monograph defines a theoretical acid-neutralizing capacity of 0.0282 mEq per mg, equating to 28.2 mEq/g for the anhydrous substance [4].

Why Aluminum Magnesium Carbonate Trihydroxide Cannot Be Interchanged with Simple Antacid Hydroxides or Physical Mixtures


Magaldrate is frequently misclassified as a mere combination of aluminum and magnesium hydroxides; however, 27Al NMR and pH-stat studies have demonstrated that it is a homogeneous, hydrotalcite-like chemical entity, not a physical co-gel [1]. This structural distinction produces a characteristic biphasic acid-neutralization response that fundamentally differs from the dual-burst kinetics of mixed aluminum-magnesium hydroxide gels [1]. Furthermore, crystalline antacids such as magaldrate exhibit marked stability of antacid activity in the presence of pepsin and polypeptides, whereas amorphous co-gels lose neutralizing efficacy under identical physiologically relevant conditions [2]. Consequently, substitution of magaldrate with aluminum hydroxide alone, magnesium hydroxide alone, or their simple physical admixtures results in altered neutralization kinetics, inferior bile acid binding, higher systemic aluminum absorption, and loss of the pH 3–5 buffering plateau that characterizes magaldrate's clinical performance [3].

Quantitative Comparator Evidence for Aluminum Magnesium Carbonate Trihydroxide: Head-to-Head Differentiation Data


Reduced Systemic Aluminum Absorption: Magaldrate vs. Aluminum Hydroxide in Intensive Care Patients

In a head-to-head clinical study of 30 intensive care patients receiving six daily doses, the magaldrate group (Riopan®) demonstrated significantly lower serum aluminium concentrations than the aluminum hydroxide group (Trigastril®) at both day 9 and day 15 (p < 0.05). Critically, no patient in the magaldrate arm exceeded the toxicological threshold of 100 ng/mL serum aluminium, whereas aluminium hydroxide administration was associated with a significant rise in serum aluminium (p < 0.01) [1]. This differential systemic burden is consequential for procurement decisions involving renally compromised or long-term patient populations.

Antacid safety Aluminum toxicology Stress ulcer prophylaxis

Biphasic Acid Neutralization Kinetics: Magaldrate vs. Physical Aluminum-Magnesium Hydroxide Co-Gels

27Al NMR and pH-stat titration studies directly comparing magaldrate with aluminum hydroxide-magnesium hydroxide mixed gels revealed fundamentally different neutralization kinetics. Magaldrate produced a smooth, biphasic response characterized by a steady increase in hexaaquoaluminum cation with added acid, consistent with a homogeneous hydrotalcite-like layered structure. In contrast, physical mixed gels exhibited two distinct burst phases with an intervening lag phase, reflecting a magnesium hydroxide core surrounded by an aluminum hydroxide shell that dissolves sequentially [1]. This kinetic fingerprint confirms that magaldrate is a single-phase chemical entity, not a mixture, and explains its more predictable and sustained pH control profile in vivo.

Antacid kinetics pH-stat titration 27Al NMR characterization

Differential Bile Acid Binding at Physiological pH: Magaldrate vs. Other Antacids

In a comparative in vitro binding study, magaldrate (Riopan®) at pH 7 adsorbed dihydroxy-bile salts with efficacy comparable to cholestyramine resin (the clinical gold standard for bile acid sequestration, which absorbs 90–97% of bile salts). All other antacids tested, including aluminum hydroxide and magnesium hydroxide formulations, showed poor bile salt adsorption under identical conditions [1]. At pH 3, magaldrate additionally binds taurodeoxycholic acid—a lipophilic, cytotoxic bile acid implicated in reflux-induced mucosal injury [2]. This dual-pH bile acid binding profile is not a class-wide property of aluminum- or magnesium-containing antacids but is specifically associated with magaldrate's layered lattice structure.

Bile reflux gastritis Bile acid adsorption Antacid comparative efficacy

Faster Onset of Intragastric pH Elevation: Magaldrate vs. Calcium Carbonate Formulation

A two-centre, open, randomized, placebo-controlled crossover study compared equimolar acid-neutralizing doses of magaldrate (Riopan® Gel, 800 mg) and a calcium carbonate/magnesium carbonate formulation (Rennie®, 680 mg/80 mg) in 24 healthy fasting volunteers. Intragastric pH-metry over 3 hours demonstrated that only magaldrate produced a statistically significant increase in pH within the first 5 minutes post-administration (p < 0.05 vs. placebo), whereas the calcium carbonate formulation did not achieve a significant pH elevation within this window. Beyond the first 5 minutes, no statistically significant difference between the two preparations was observed [1]. This earlier onset, attributed to the liquid gel formulation and the rapid acid reactivity of the magaldrate lattice, is a meaningful differentiator for acute symptomatic relief.

Antacid onset of action Intragastric pH-metry OTC antacid comparison

Pepsin-Independent Antacid Activity: Magaldrate Stability vs. Almagate and Al-Mg Hydroxide Cogel

Acid-neutralizing capacity (ANC) measurements performed in the presence and absence of pepsin or peptone revealed that magaldrate's ANC was not significantly affected by the presence of pepsin. By contrast, almagate (a closely related crystalline aluminum-magnesium hydroxycarbonate) was considerably more active in the presence of pepsin, while the dried aluminum-magnesium hydroxide cogel was less active when pepsin was present [1]. This indicates that magaldrate provides a more predictable, environment-independent acid-neutralizing performance. Additionally, the neutralizing capacity of pentaaluminum-decamagnesiumhentriacontahydroxide-bis(sulfate)-hydrate (magaldrate) surpasses the efficacy index (mval/g) of various commercial antacid preparations [2].

Pepsin interference Antacid robustness Physiological simulation

Sodium Content Benchmarking: Magaldrate Relative to Aluminum Hydroxide, Magnesium Hydroxide, and Almagate

Sodium content is a critical procurement specification for antacid APIs intended for hypertensive or sodium-restricted patient populations. In a comprehensive comparative review, magaldrate was reported to have a sodium content of 360 ppm, substantially lower than aluminum hydroxide (1200 ppm) and magnesium hydroxide (1100 ppm), but higher than almagate (<25 ppm) [1]. This places magaldrate in an intermediate sodium position: it offers a 3.0–3.3× sodium reduction relative to the simple hydroxide antacids, while not achieving the ultra-low sodium level of almagate. The sodium content of magaldrate complies with IP/BP/USP/EP specifications [2].

Sodium content Antacid formulation Cardiovascular comorbidity

High-Evidence Procurement and Application Scenarios for Aluminum Magnesium Carbonate Trihydroxide


Antacid Formulations Requiring Minimized Systemic Aluminum Burden in Renally Vulnerable Populations

Procurement of magaldrate over aluminum hydroxide is indicated when the target patient population includes individuals with mildly impaired renal function, elderly patients, or those requiring prolonged antacid therapy. The direct head-to-head evidence demonstrating significantly lower serum aluminium levels (p < 0.05) and the absence of critical-level aluminium accumulation (>100 ng/mL) with magaldrate, compared to aluminium hydroxide, directly supports its selection for safety-sensitive applications [7]. A 2024 pharmacokinetic study further confirmed zero detectable aluminum absorption in healthy women following postprandial magaldrate administration, reinforcing the low systemic exposure profile [8].

Bile Reflux Gastritis and Post-Cholecystectomy Symptom Management Formulations

Magaldrate's demonstrated ability to bind dihydroxy-bile salts at pH 7 with efficacy comparable to cholestyramine resin makes it the preferred aluminum-magnesium antacid for formulations targeting duodenogastric bile reflux [7]. Unlike aluminum hydroxide or magnesium hydroxide alone, which show poor bile acid adsorption, magaldrate provides dual-mechanism coverage (acid neutralization plus bile acid sequestration) from a single API. This is particularly relevant for post-gastrectomy or post-cholecystectomy patients, where bile reflux is a predominant symptom driver [8].

Rapid-Onset OTC Liquid Antacid Products for Acute Heartburn Relief

For over-the-counter liquid or gel antacid formulations where speed of symptom relief is a key consumer differentiator, the randomized crossover evidence of a statistically significant pH elevation within the first 5 minutes—achieved by magaldrate (Riopan® Gel) but not by equimolar calcium carbonate tablets—provides a pharmacodynamic basis for API selection [7]. The rapid acid neutralization kinetics, with maximum pH reached within 1 minute in suspension formulations (Rossett-Rice method), further substantiate magaldrate's suitability for fast-acting liquid products [8].

Homogeneous-Phase Antacid API with Predictable Batch-to-Batch Performance

For pharmaceutical manufacturers requiring consistent, formulation-independent acid neutralization kinetics, magaldrate's 27Al NMR-confirmed status as a single-phase hydrotalcite-like compound—rather than a variable physical mixture—provides quality assurance advantages [7]. The biphasic pH-stat response is reproducible and distinct from the dual-burst kinetics of mixed gels, enabling robust specification setting for ANC, dissolution, and bioequivalence testing. The USP-defined theoretical ANC of 0.0282 mEq/mg provides a standardized benchmark for batch release [8].

Quote Request

Request a Quote for aluminum;magnesium;carbonate;trihydroxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.